Product packaging for Hydrocortisone-21-lysinate(Cat. No.:CAS No. 95924-98-4)

Hydrocortisone-21-lysinate

Cat. No.: B1673446
CAS No.: 95924-98-4
M. Wt: 490.6 g/mol
InChI Key: RUJMJVDZRXMDLY-QFDDTMGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Steroidal Prodrug

Hydrocortisone-21-lysinate is classified as a steroidal prodrug. nih.govresearchgate.net Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through chemical or enzymatic processes. researchgate.net The primary motivation for developing a prodrug of a steroid like hydrocortisone (B1673445) is often to overcome pharmaceutical challenges, such as poor water solubility, which can limit formulation and delivery options. researchgate.netpharmaexcipients.com

The esterification of hydrocortisone at the 21-position with the amino acid lysine (B10760008) creates this compound, a derivative with significantly enhanced water solubility compared to its parent compound. ontosight.ainih.gov This modification of linking a hydrophilic pro-moiety, in this case, lysine, to the steroidal backbone is a deliberate strategy to alter the physicochemical properties of the drug. ontosight.airesearchgate.net The improved water solubility facilitates the formulation of aqueous preparations. ontosight.ai The expectation is that once administered, the ester bond will be cleaved by enzymes in the body, releasing the active hydrocortisone. nih.govresearchgate.net

Historical Overview of its Development and Research Significance

The development of water-soluble corticosteroid derivatives has been a subject of pharmaceutical research for many decades, with early work focusing on esters like hemisuccinates and phosphates to improve solubility for parenteral administration. researchgate.netnih.govgoogle.com The synthesis of this compound represents a specific research strategy aimed at improving oral drug delivery. nih.govresearchgate.net

Research published in 1985 detailed the synthesis and solution kinetics of this compound. nih.gov The strategic goal was to create an amino acid prodrug that could serve as a specific substrate for aminopeptidases located at the brush border of the intestine. nih.govnih.gov The hypothesis was that this targeted enzymatic reconversion in vivo could lead to improved oral absorption of hydrocortisone. nih.gov

Subsequent research investigated the intestinal absorption of various water-soluble hydrocortisone derivatives, including the lysinate ester. nih.gov These studies found that while the soluble prodrugs offer a dissolution advantage, their absorption is influenced by factors such as their stability in the aqueous environment of the lumen, their polarity, and the activity of the enzymes responsible for their conversion back to the parent steroid. nih.gov The lysinate ester was noted to be relatively unstable and demonstrated an absorption profile and permeability similar to that of hydrocortisone itself. nih.govnih.gov The aqueous stability of this compound was studied across a pH range of 3-8, revealing a half-life of 40 days at pH 3 but only 30 minutes at pH 7. nih.gov

The research into this compound and similar amino acid-based steroid prodrugs contributes to the broader understanding of how chemical modifications can be used to target specific biological mechanisms to enhance drug delivery. researchgate.netresearchgate.net

Interactive Data Table: Research Findings on this compound

Property StudiedResearch FindingSource Index
Prodrug Strategy Synthesized as an amino acid prodrug to target intestinal brush border aminopeptidases for improved oral absorption. nih.gov, nih.gov
Water Solubility Esterification with lysine significantly enhances the water solubility of hydrocortisone. ontosight.ai, researchgate.net
Aqueous Stability The compound's stability is pH-dependent. The half-life for direct hydrolysis is 40 days at pH 3 and 30 minutes at pH 7. nih.gov
Intestinal Absorption The lysinate ester is unstable; its absorption profile and permeability are similar to the parent steroid, hydrocortisone. nih.gov
Chemical Kinetics The compound undergoes reversible acyl migration of the lysine group between the 21- and 17-position hydroxyl groups, as well as hydrolysis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N2O6 B1673446 Hydrocortisone-21-lysinate CAS No. 95924-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95924-98-4

Molecular Formula

C27H42N2O6

Molecular Weight

490.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoate

InChI

InChI=1S/C27H42N2O6/c1-25-10-8-17(30)13-16(25)6-7-18-19-9-11-27(34,26(19,2)14-21(31)23(18)25)22(32)15-35-24(33)20(29)5-3-4-12-28/h13,18-21,23,31,34H,3-12,14-15,28-29H2,1-2H3/t18-,19-,20-,21-,23+,25-,26-,27-/m0/s1

InChI Key

RUJMJVDZRXMDLY-QFDDTMGGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)[C@H](CCCCN)N)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(CCCCN)N)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydrocortisone-21-lysinate; 

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization

Chemical Synthesis of Hydrocortisone-21-lysinate

This compound is a synthetic prodrug of hydrocortisone (B1673445), created by conjugating the amino acid L-lysine to the hydrocortisone molecule. ontosight.ainih.gov This modification is primarily aimed at increasing the water solubility of the parent steroid. ontosight.ai The synthesis targets the primary hydroxyl group at the C-21 position of the steroid's side chain, which is the most reactive hydroxyl group for esterification.

The core of the synthesis is an esterification reaction that forms an ester bond between the C-21 hydroxyl group of hydrocortisone and a carboxyl group of lysine (B10760008). ontosight.ai This process converts the parent hydrocortisone into an amino acid prodrug. nih.gov The strategic placement of the lysine molecule at this position is designed to create a water-soluble derivative that can potentially leverage endogenous enzymes, such as aminopeptidases found at the brush border of the intestine, to release the active hydrocortisone in vivo. nih.gov

To achieve selective esterification and prevent unwanted side reactions, the synthesis often employs protecting groups. Specifically, the amino groups on the lysine molecule are protected, for instance, by using N-tert-butoxycarbonyl (t-BOC) groups. umich.edu Once the t-BOC protected lysine is esterified to the hydrocortisone, the protecting groups must be removed. umich.edu This deprotection is typically accomplished by treating the intermediate compound with gaseous hydrogen chloride in anhydrous ethyl ether. umich.edu This step cleaves the t-BOC groups, yielding the final product as a dihydrochloride (B599025) salt. umich.edu

Kinetic studies of the final compound in aqueous solutions have revealed that, in addition to hydrolysis, a reversible acyl migration of the lysine group can occur between the hydroxyl groups at the C-21 and C-17 positions. nih.gov

Following the synthesis and deprotection steps, purification of this compound is essential. A common method for purification is recrystallization from a mixture of solvents, such as ethanol (B145695) and ether. umich.edu

To confirm the identity and purity of the synthesized compound, several analytical techniques are employed. High-Pressure Liquid Chromatography (HPLC) is a standard method used to analyze the product and its stability. nih.govumich.edu A typical HPLC analysis might use a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and an acetate (B1210297) buffer at a specific pH, with detection at 254 nm. umich.edu Additionally, Magnetic Resonance Spectroscopy (NMR) is utilized to confirm the chemical structure of the synthesized ester. nih.gov

Comparative Analysis of Hydrocortisone Derivatization Strategies

Modifying hydrocortisone at the C-21 position is a common prodrug strategy. Comparing the amino acid conjugation approach with other ester formations provides insight into the different objectives of these chemical modifications.

The conjugation of amino acids, such as lysine, to hydrocortisone represents a targeted prodrug design. nih.gov This strategy aims to improve physicochemical properties, notably water solubility, which is beneficial for certain formulations. ontosight.ai The primary rationale is to create a molecule that can be actively transported or cleaved by specific enzymes in the body, such as intestinal aminopeptidases, to facilitate improved absorption and bioavailability of the parent drug. nih.gov Studies on other compounds have shown that prodrug derivatization with amino acids can modulate interactions with cellular transporters. nih.gov

Besides amino acid conjugation, forming other types of esters at the C-21 position are well-established methods for creating hydrocortisone prodrugs. researchgate.net

Hydrocortisone-21-acetate is a common ester derivative. biosynth.com Its synthesis can be achieved by reacting hydrocortisone with acetic anhydride (B1165640) in the presence of a base like pyridine. chemicalbook.com This process involves the acetylation of the C-21 hydroxyl group. chemicalbook.comgoogle.com

Hydrocortisone-21-hemisuccinate is another widely used water-soluble derivative. biosynth.comwikipedia.org It is synthesized by esterifying the C-21 hydroxyl group of hydrocortisone with succinic acid or its anhydride. nih.gov The resulting hemiester has a free carboxylic acid group, which can be converted to a highly water-soluble sodium salt, such as hydrocortisone sodium succinate. biosynth.comgoogle.comgoogle.com This makes it suitable for intravenous administration where rapid action is needed. biosynth.com

The table below provides a comparative overview of these derivatization strategies.

Table 1: Comparison of Hydrocortisone C-21 Ester Derivatives

Derivative Pro-moiety Key Synthetic Reagent(s) Primary Purpose of Derivatization
This compound L-lysine Protected L-lysine, deprotection agent (e.g., HCl) Enhance water solubility; targeted prodrug for enzymatic cleavage. ontosight.ainih.gov
Hydrocortisone-21-acetate Acetyl group Acetic anhydride, pyridine Increase lipophilicity for topical formulations or act as a depot form. chemicalbook.commedchemexpress.com

| Hydrocortisone-21-hemisuccinate | Succinyl group | Succinic anhydride | Enhance water solubility (especially as a sodium salt) for parenteral administration. biosynth.comnih.gov |

Table of Compounds

Compound Name
Hydrocortisone
This compound
Hydrocortisone-21-acetate
Hydrocortisone-21-hemisuccinate
Hydrocortisone sodium succinate
Lysine
Acetic anhydride
Pyridine
Succinic anhydride

Prodrug Concept and Biochemical Conversion Research

Theoretical Framework of Hydrocortisone-21-lysinate as a Prodrug

This compound was synthesized as an amino acid prodrug of hydrocortisone (B1673445). nih.gov The core concept is to temporarily modify the hydrocortisone molecule to enhance its physicochemical properties, with the design that it efficiently reverts to the active parent drug within the body. nih.govnih.gov

The primary rationale for developing this compound is to improve upon the poor aqueous solubility of hydrocortisone. medkoo.comcaymanchem.com Corticosteroids are a class of compounds known for their limited solubility in water, which can present challenges for formulation. nih.gov By attaching the amino acid lysine (B10760008) to the 21-hydroxyl group of hydrocortisone via an ester linkage, a water-soluble derivative is created. nih.govmedkoo.com The presence of the lysine moiety, with its ionizable amino groups, allows for the formation of a salt that is significantly more soluble in aqueous solutions than the parent hydrocortisone. nih.gov

The stability of the compound is a critical factor in its design. While the ester linkage is intended to be cleaved in vivo, it must be stable enough for storage and administration. Studies have shown that the stability of this compound is highly dependent on pH. nih.gov This pH-dependent stability is a key characteristic considered in its development as a viable prodrug.

The fundamental design principle of this compound is its targeted reconversion to hydrocortisone in the body. nih.gov This is achieved by creating a molecule that can act as a substrate for specific enzymes located at the intended site of drug absorption or action. nih.govnih.gov

This compound was specifically designed to be a substrate for brush border aminopeptidases. nih.gov These enzymes are present in the small intestine, and this design strategy was developed to potentially improve oral absorption through enzymatic reconversion at the site of absorption. nih.gov The ester bond connecting lysine to hydrocortisone is the crucial linker, engineered to be susceptible to enzymatic hydrolysis. nih.gov The selection of a linker that is stable in the gastrointestinal environment but readily cleaved by target enzymes is a pivotal element in glucocorticoid prodrug design. nih.gov

Biochemical Hydrolysis and Activation Mechanisms in Research Models

The activation of the this compound prodrug relies on the enzymatic cleavage of the ester bond at the 21-position to release hydrocortisone. nih.gov Research has identified this prodrug as a substrate for brush border aminopeptidases, facilitating its conversion. nih.gov

Broader studies on similar corticosteroid esters provide further insight into this process. The hydrolysis of the acyl group at the 21-position is a common metabolic pathway for hydrocortisone esters. medicaljournals.senih.gov Research on other hydrocortisone esters has demonstrated the role of various carboxylesterases in their metabolism. nih.gov For instance, studies with rat liver microsomes have identified distinct carboxylesterases responsible for hydrolyzing hydrocortisone esters, indicating that multiple enzymes can be involved in the activation of such prodrugs. nih.gov This body of research supports the mechanism that esterases and potentially amidases in the body are responsible for the bioactivation of this compound. nih.govnih.gov

Beyond enzymatic action, this compound is also subject to non-enzymatic chemical degradation. The primary pathways observed in research are hydrolysis and a reversible acyl migration. nih.gov

Chemical hydrolysis of the ester bond can occur without enzymatic catalysis, with the rate being significantly influenced by the pH of the solution. nih.gov Additionally, a key non-enzymatic process is the intramolecular, reversible acyl migration of the lysine group, which can move between the 21-position and 17-position hydroxyl groups of the hydrocortisone molecule. nih.gov The relative instability of the compound at neutral pH (pH 7) is thought to be due to electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups of the lysine moiety. nih.gov

Solution Kinetics and Stability Studies

The aqueous stability of this compound has been quantitatively assessed in research studies. A key study investigated its solution kinetics at 25°C across a pH range of 3 to 8. nih.gov The results demonstrated a strong dependence of the prodrug's stability on pH. nih.gov

At a pH of 3, the prodrug is relatively stable, with an observed half-life for direct hydrolysis of 40 days. nih.gov However, as the pH increases towards neutral, its stability decreases dramatically. At pH 7, the half-life for hydrolysis is only 30 minutes. nih.gov This significant decrease in stability at neutral pH is attributed to the electrostatic influence of the lysine side chain's amino groups. nih.gov

pH-Dependent Hydrolysis Profiles

The stability of this compound in an aqueous solution is significantly influenced by pH. nih.gov Studies conducted at 25°C across a pH range of 3 to 8 have demonstrated a clear pH-dependent hydrolysis profile. nih.gov Hydrolysis is the primary pathway for the degradation of the ester linkage, which releases the active hydrocortisone. nih.gov

The rate of this hydrolysis reaction varies dramatically with changes in pH. At a lower pH, the compound is relatively stable. However, as the pH approaches neutral, its stability decreases markedly. nih.gov This increased instability at neutral pH is thought to be due to the electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups of the lysine moiety. nih.gov

The observed half-life for the direct hydrolysis of this compound showcases this pH dependency. nih.gov

pHTemperature (°C)Observed Half-life
32540 days
72530 minutes

This table presents the stability of this compound at different pH values, indicating a significant decrease in stability as the pH moves from acidic to neutral. nih.gov

Acyl Migration Investigations

Alongside hydrolysis, another significant chemical event observed in aqueous solutions of this compound is acyl migration. nih.gov This process involves the reversible transfer of the lysine group between the hydroxyl groups at the 21-position and the 17-position of the hydrocortisone steroid backbone. nih.gov

Molecular and Cellular Pharmacological Investigations

Elucidation of Molecular Mechanisms of Action (via Hydrocortisone)

Hydrocortisone-21-lysinate functions as a prodrug, exerting its pharmacological effects through its active metabolite, hydrocortisone (B1673445) nih.gov. The molecular mechanisms are therefore attributable to the actions of hydrocortisone, a primary human glucocorticoid, which modulates cellular functions by interacting with intracellular receptors and altering gene expression oup.com.

Hydrocortisone's action begins when it passively diffuses into a target cell and binds to the cytosolic glucocorticoid receptor (GR) patsnap.comdrugbank.com. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90 and Hsp70) youtube.com. The binding of hydrocortisone induces a conformational change in the GR, causing the dissociation of the heat shock proteins patsnap.comyoutube.com. This "activated" ligand-receptor complex then translocates into the cell nucleus drugbank.complos.org.

Thermodynamic analyses of this binding event reveal a complex interaction. The binding of hydrocortisone to the GR is a reversible bimolecular process portlandpress.com. Studies in human lymphoblastoid cells have shown that the nature of this interaction is temperature-dependent. At lower temperatures (0°C), the binding is primarily entropy-driven, whereas at higher physiological temperatures (25°C), it becomes entirely enthalpy-driven portlandpress.com. This suggests that hydrophobic forces initially guide the interaction, followed by stabilization through short-range interactions like hydrogen bonds and van der Waals forces portlandpress.com.

Once inside the nucleus, the hydrocortisone-GR complex functions as a ligand-dependent transcription factor that can regulate a significant portion of the genome oup.comfrontiersin.org. It modulates gene expression through two primary mechanisms:

Transactivation: The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes patsnap.complos.orgfrontiersin.org. This binding recruits transcriptional coactivators that possess histone acetyltransferase (HAT) activity. The subsequent acetylation of histones leads to chromatin decondensation, or an "opening" of the DNA structure, which facilitates the transcription of anti-inflammatory genes by RNA polymerase II frontiersin.orgatsjournals.org. An example is the upregulation of the gene for Lipocortin-1 (also known as Annexin A1) drugbank.comyoutube.com.

Transrepression: The major anti-inflammatory effects of glucocorticoids are mediated through the repression of pro-inflammatory gene expression atsjournals.org. This often occurs independently of direct GR-DNA binding. The activated GR monomer can interact with and inhibit other key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) frontiersin.orgresearchgate.net. By tethering to these factors, the GR prevents them from binding to their respective DNA response elements and initiating the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules patsnap.comatsjournals.org.

Microarray analysis in human fetal small intestinal epithelial cells (H4 cells) has identified a large number of genes regulated by hydrocortisone, including those involved in cell cycle regulation, cell adhesion, and metabolism nih.govnih.gov. Gene expression changes can be both early and transient, as well as later and more persistent, indicating a complex and time-dependent regulatory network nih.gov.

Hydrocortisone exerts its potent anti-inflammatory effects by intervening in critical signaling cascades.

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes atsjournals.org. As described previously, the activated GR can directly bind to components of the NF-κB complex, preventing its translocation to the nucleus and its ability to activate gene transcription frontiersin.orgresearchgate.net. This is a primary mechanism for suppressing the production of inflammatory mediators like cytokines and cyclooxygenase-2 (COX-2) patsnap.com.

Phospholipase A2 Inhibition: Hydrocortisone inhibits the activity of phospholipase A2 (PLA2), a key enzyme that liberates arachidonic acid from membrane phospholipids (B1166683) patsnap.comdrugbank.comresearchgate.net. Arachidonic acid is the precursor for the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes patsnap.comyoutube.com. This inhibition is not direct but is achieved by increasing the gene expression and synthesis of PLA2 inhibitory proteins, namely Lipocortin-1 and Macrocortin drugbank.comnih.govnih.gov. By blocking the initial step in the arachidonic acid cascade, hydrocortisone effectively reduces the entire spectrum of its downstream inflammatory products youtube.com.

Hydrocortisone significantly modulates the function and activity of various immune cells. It generally dampens the body's immune response by inhibiting the proliferation and activity of T lymphocytes and B lymphocytes patsnap.com. Systemic administration in healthy volunteers leads to a global decline in the number of circulating B and T cells, which reaches its lowest point 4-8 hours after administration. This effect is believed to result from the redistribution of lymphocytes out of the circulation rather than from direct cell killing ashpublications.org.

The effect of hydrocortisone on cytokine secretion is complex and can be concentration-dependent. In vitro studies using peripheral blood mononuclear cells have shown that high, or "stress," concentrations (10⁻⁶ M) of hydrocortisone significantly suppress the secretion of cytokines such as IFN-γ, IL-2, IL-4, and IL-10 jofem.org. In contrast, lower physiological concentrations (10⁻⁸ M) have been found to significantly increase the levels of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IFN-γ, highlighting its role as an immunomodulator rather than a simple immunosuppressant jofem.org.

Table 1: Effect of Hydrocortisone Concentration on Cytokine Secretion in vitro

CytokineEffect at 10⁻⁸ M HydrocortisoneEffect at 10⁻⁶ M HydrocortisoneReference
IFN-γSignificantly IncreasedSignificantly Suppressed jofem.org
IL-10Significantly IncreasedSignificantly Suppressed jofem.org
IL-2No Significant ChangeSignificantly Suppressed jofem.org
IL-4No Significant ChangeSignificantly Suppressed jofem.org

In Vitro Cellular Responses to this compound and its Metabolites

The pharmacological evaluation of hydrocortisone is conducted using a variety of in vitro cell culture models that allow for the detailed investigation of its effects on specific cell types and biological processes.

Diverse cell culture systems have been employed to model different physiological and pathological conditions and to dissect the cellular responses to hydrocortisone.

Epithelial and Endothelial Cells: Human fetal small intestinal epithelial cells (H4 cell line) are used to study hydrocortisone-induced changes in gene expression related to cellular differentiation and maturation nih.gov. In another model, cultured cerebral capillary endothelial cells have been used to demonstrate that hydrocortisone can reinforce the properties of the blood-brain barrier, as evidenced by increased transendothelial electrical resistance and decreased permeability nih.gov.

Cancer Cell Lines: The HEp-2 human laryngeal carcinoma cell line has been utilized in both 2D and 3D culture formats to explore the influence of hydrocortisone on tumor cell development rsdjournal.orgbiorxiv.org. Studies with these cells showed that hydrocortisone treatment led to a significant increase in mitochondrial activity. In 3D spheroid cultures, hydrocortisone interfered with spheroid formation at 24 hours, suggesting an impact on cell-cell interactions rsdjournal.orgbiorxiv.org.

Immune and Stem Cells: To study its immunomodulatory properties, hydrocortisone has been tested on human adipose-derived mesenchymal stromal/stem cells (ASCs) nih.gov. Long-term exposure to different concentrations of hydrocortisone was found to alter the expression of immunomodulatory factors like TGF-β1 and COX-2 nih.gov.

Organotypic Models: Advanced, three-dimensional microphysiological systems, such as a co-culture of human hepatocytes and Kupffer cells, provide a more physiologically relevant tool nih.gov. This model has been used to evaluate the anti-inflammatory effect of hydrocortisone in a simulated liver environment and to study its metabolism and pharmacokinetic profile in vitro nih.gov.

Table 2: Examples of In Vitro Cell Models for Hydrocortisone Research

Cell ModelKey Application/FindingReference
H4 Cells (Human Fetal Intestinal Epithelium)Analysis of gene expression changes associated with cell maturation and differentiation. nih.gov
HEp-2 Cells (Human Laryngeal Carcinoma)Evaluation of effects on mitochondrial activity and cell proliferation in 2D and 3D cultures. rsdjournal.orgbiorxiv.org
Adipose-Derived Mesenchymal Stromal Cells (ASCs)Investigation of long-term treatment effects on immunomodulatory properties. nih.gov
Hepatocyte-Kupffer Cell 3D Co-cultureModeling hepatic function and inflammation; evaluating drug metabolism and clearance. nih.gov
Cerebral Capillary Endothelial CellsModeling the blood-brain barrier; demonstrated reinforcement of barrier properties. nih.gov

Effects on Cellular Processes (e.g., leukocyte migration inhibition)

Hydrocortisone exerts potent effects on inflammatory cells, a key aspect of its therapeutic action. One of the well-documented effects is the modulation of leukocyte movement. While direct studies on this compound are limited, the activity of its parent compound, hydrocortisone, provides the framework for its action.

Glucocorticoids are known to regulate leukocyte migration, a critical step in the inflammatory response. frontiersin.org Hydrocortisone has been shown to have an inhibitory effect on the migration of polymorphonuclear leukocytes. nih.gov However, the mechanism can be complex. Some research indicates that hydrocortisone's interaction with mononuclear leukocytes can lead to the production of a factor that, in turn, stimulates the migration of polymorphonuclear leukocytes, suggesting an indirect modulatory role. nih.gov This interaction is dependent on the concentration of the steroid and the duration of exposure. nih.gov The anti-inflammatory effects of glucocorticoids are also tied to their ability to regulate the expression of adhesion molecules, which are crucial for leukocytes to attach to the endothelium before migrating into tissues. frontiersin.org

Metabolic Impact on Cell Lines (e.g., lipid metabolism regulation)

Hydrocortisone significantly influences cellular metabolism, including the processing of lipids. As this compound acts via conversion to hydrocortisone, its metabolic impact reflects that of the parent steroid. Studies on various cell lines have demonstrated that hydrocortisone can directly alter lipid pathways. For instance, in placental explants, hydrocortisone has been shown to inhibit both fatty acid oxidation and fatty acid esterification in a dose-dependent manner. This suggests a direct regulatory role in placental energy balance and lipid storage.

Furthermore, in macrophage cell lines, hydrocortisone has been observed to promote the accumulation of cholesterol. This effect is linked to the modulation of pathways involving LDL cholesterol metabolism. Glucocorticoids are known to control the metabolism of carbohydrates, lipids, and proteins. mdpi.com The introduction of a double bond at the C1-C2 position, as seen in prednisolone (B192156) (Δ1-hydrocortisone), is known to increase anti-inflammatory activity fourfold compared to hydrocortisone acetate (B1210297), illustrating the impact of structural changes on metabolic regulation. mdpi.com

Table 1: Reported Metabolic Effects of Hydrocortisone on Various Cell Lines


Cell Type / SystemObserved EffectMetabolic Pathway Affected
Placental ExplantsInhibition of fatty acid oxidation and esterificationLipid Metabolism
MacrophagesPromotes cholesterol accumulationLipid Metabolism
GeneralControls carbohydrate, lipid, and protein metabolismGeneral Metabolism

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The biological activity of corticosteroids is highly dependent on their molecular structure. SAR studies investigate how specific structural features of a molecule relate to its pharmacological activity.

Correlating Structural Features with Biological Activity

The core structure of hydrocortisone contains several key features essential for its glucocorticoid activity. These include the 3-keto group and the 4,5-double bond in the A-ring, and the 11β-hydroxyl group on the C-ring. nih.gov The side chain at position C-17 is also critical.

The modification at the C-21 position is a common strategy to create prodrugs with altered properties. medicaljournals.senih.gov In this compound, the hydroxyl group at C-21 is esterified with the amino acid L-lysine. nih.gov This specific modification renders the molecule more water-soluble compared to hydrocortisone. nih.gov This increased solubility is a key feature, as the compound was designed as a prodrug to potentially improve oral absorption through the action of brush border aminopeptidases. nih.gov The ester bond is designed to be labile, undergoing hydrolysis in the body to release the active hydrocortisone. nih.gov The rate of this hydrolysis is pH-dependent; for instance, the half-life for direct hydrolysis is significantly shorter at pH 7 (30 minutes) than at pH 3 (40 days). nih.gov

Computational Approaches for SAR Analysis (e.g., 3D-QSAR, docking studies)

Computational methods are powerful tools for understanding the interaction between a ligand like hydrocortisone and its receptor. Molecular docking and molecular dynamics (MD) simulations are used to model the binding of corticosteroids to the ligand-binding domain (LBD) of the glucocorticoid receptor (GR). oup.comnih.gov

Docking studies place the hydrocortisone molecule into the three-dimensional structure of the GR's binding pocket to predict its orientation and affinity. oup.com These models show that hydrocortisone fits snugly into a largely hydrophobic pocket, with specific polar interactions stabilizing the complex. oup.comresearchgate.net Key interactions often involve hydrogen bonds between the steroid's hydroxyl groups (at C-11, C-17, and C-21) and specific amino acid residues in the receptor, such as Arg611. oup.comnih.gov The 3-keto group also typically forms a crucial hydrogen bond. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies further elaborate on this by correlating the 3D properties of a series of molecules with their biological activities. These models can generate contour maps that indicate where steric bulk or specific electrostatic charges are favored or disfavored, guiding the design of new, more potent, or selective analogs.

Design Principles for Modulating Potency and Selectivity

The design of this compound exemplifies a key principle in drug modification: the prodrug approach. The primary goal here was not to alter the intrinsic potency of hydrocortisone but to modify its physicochemical properties to overcome formulation or delivery challenges. nih.gov By attaching a hydrophilic promoiety (lysine), the resulting compound gains high water solubility, which is advantageous for certain formulations. nih.govmdpi.com

General design principles for modulating corticosteroid activity often focus on:

Altering Receptor Binding and Potency: Modifications to the steroid nucleus, such as fluorination at the 9α-position or adding a double bond at the 1,2-position, can dramatically increase anti-inflammatory potency. mdpi.com

Modifying Pharmacokinetics: Esterification at the C-17 and C-21 positions is a common strategy. medicaljournals.se Attaching lipophilic groups can increase the duration of action for depot injections, while attaching hydrophilic groups, as in this compound, can increase water solubility. nih.gov

Improving Selectivity: A major goal in modern corticosteroid design is to develop selective glucocorticoid receptor modulators (SGRMs) that can separate the desired anti-inflammatory effects (transrepression) from undesired metabolic side effects (transactivation). nih.gov This involves designing analogs that differentially affect the GR's interaction with co-regulatory proteins. nih.gov

This compound serves as a clear example of a rationally designed prodrug where a specific chemical modification—the lysine (B10760008) ester at C-21—was introduced to achieve a desired physicochemical property (water solubility) to improve its potential as a drug candidate. nih.gov

Advanced Drug Delivery System Research and Development

Integration of Hydrocortisone-21-lysinate into Novel Drug Delivery Platforms

The primary goals for incorporating this compound into new delivery systems are to achieve controlled and sustained release and to enhance its bioavailability.

The development of formulations that can release a drug over a prolonged period at a predictable rate is a significant focus of pharmaceutical research. For corticosteroids like hydrocortisone (B1673445), this is particularly important to maintain therapeutic levels and reduce side effects associated with high initial doses.

Research has explored the use of polyurethane matrices to achieve sustained release of hydrocortisone. In one study, bioresorbable linear poly(ether-ester-urethane)s were fabricated into tablets containing hydrocortisone. The release profiles were analyzed and showed an anomalous, or non-Fickian, diffusion behavior, suggesting that the drug release was governed by a combination of diffusion and polymer swelling. scielo.br The composition of the polymer, particularly the polyethylene (B3416737) oxide (PEO) content, was found to influence the swelling and erosion of the tablets, thereby affecting the drug release rate. scielo.br

Another approach involves the use of hydrogels. For instance, a composite hydrogel system has been investigated for the sustained release of hydrocortisone acetate (B1210297). These hydrogels were prepared by radiation crosslinking of an aqueous solution of Chitosan (CS) and N-vinyl-2-pyrrolidone (NVP) with calcium carbonate. The porous structure of these hydrogels allows for the encapsulation and subsequent sustained release of the drug.

While these studies were not conducted specifically with this compound, the principles of using polymer matrices and hydrogels for sustained release are applicable. The water-soluble nature of this compound would likely influence its release kinetics from such systems compared to the more hydrophobic hydrocortisone or hydrocortisone acetate.

This compound was synthesized as a water-soluble prodrug of hydrocortisone to improve its oral absorption. nih.gov The strategy was based on the premise that the prodrug would be a substrate for brush border aminopeptidases, which would then reconvert it to the active hydrocortisone in vivo. nih.gov

Studies on the bioavailability of oral hydrocortisone in patients with congenital adrenal hyperplasia have shown that it is generally high. nih.govresearchgate.net However, the bioavailability can be influenced by factors such as the time of administration, with one study noting a higher apparent bioavailability in the evening, possibly due to a decrease in hydrocortisone clearance. nih.govresearchgate.net

To further enhance bioavailability, solid dispersion techniques have been investigated for hydrocortisone. In one study, hydrocortisone was formulated as a solid dispersion with polyethylene glycol 4000 (PEG 4000) and Kolliphor® P 407 using a spray drying technique. nih.gov In vivo studies in rats showed that these formulations could significantly increase the plasma half-life of hydrocortisone. nih.gov The Kolliphor® P 407 formulation, in particular, showed a trend towards increased maximum concentration (Cmax), area under the curve (AUC), and mean residence time (MRT), although these increases were not statistically significant compared to the neat hydrocortisone group. nih.gov

Table 1: Pharmacokinetic Parameters of Hydrocortisone Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (h)
Neat Hydrocortisone 250 ± 501.0 ± 0.2800 ± 1502.5 ± 0.5
Hydrocortisone with PEG 4000 200 ± 402.0 ± 0.4900 ± 1804.0 ± 0.8
Hydrocortisone with Kolliphor® P 407 300 ± 601.5 ± 0.31000 ± 2004.5 ± 0.9

This table presents hypothetical data for illustrative purposes and is based on findings from a study on solid dispersions of hydrocortisone.

Animal models commonly used for bioavailability and bioequivalence studies include rodents (rats and mice), rabbits, canines (beagle dogs), pigs, and non-human primates. researchgate.net The choice of model is crucial and should mimic human anatomical and physiological conditions as closely as possible. researchgate.net For oral absorption studies, the rat is often considered a good predictor model due to similarities in jejunal permeability, gastric emptying time, and gastric pH to humans. researchgate.net

Targeted Delivery System Research for this compound

Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic side effects.

Polyurethanes have been explored as carriers for hydrocortisone. Tablets made from bioresorbable poly(ether-ester-urethane)s have demonstrated the potential for use as delivery carriers for hydrophobic drugs like hydrocortisone. scielo.brscielo.br The release of hydrocortisone from these polyurethane matrices is influenced by the polymer's composition, particularly the content of polyethylene oxide (PEO), which affects water uptake and erosion. scielo.brscielo.br The release mechanism is often a combination of diffusion through the swollen matrix and erosion of the matrix itself. scielo.br

Polysaccharides are attractive materials for drug delivery due to their biocompatibility, biodegradability, and ease of modification. rsc.org They can be used to form matrices that embed the drug, leading to its slow degradation and release over time. nih.gov Polysaccharides can also be used to create coatings for drug formulations, allowing for controlled release at a desired site. nih.gov Chitosan, a natural cationic polysaccharide, is often used in drug delivery research due to its mucoadhesive properties, which can increase the retention time of a formulation at the site of absorption. mdpi.com While specific studies on this compound in polysaccharide-based systems are not widely available, the properties of polysaccharides make them a promising area of research for this compound.

Nanoparticle-based drug delivery systems offer several advantages, including improved solubility of hydrophobic drugs, protection of the drug from degradation, and the potential for targeted delivery.

Albumin nanoparticles are a promising platform for drug delivery due to albumin's biocompatibility, biodegradability, and non-immunogenic nature. nih.gov Human serum albumin (HSA) and bovine serum albumin (BSA) are commonly used to prepare nanoparticles. mdpi.com These nanoparticles can be synthesized by methods such as desolvation, where a desolvating agent like ethanol (B145695) is added to an aqueous protein solution, causing the protein to self-assemble into particles. mdpi.com These particles are then stabilized using a crosslinking agent. mdpi.com While specific research on encapsulating this compound in albumin nanoparticles is limited, this platform has been successfully used for other drugs to enhance their bioavailability and target them to specific tissues. frontiersin.org

Lipid-polymer hybrid nanoparticles represent another advanced delivery system. These nanoparticles consist of a polymeric core and a phospholipid shell, combining the advantages of both liposomes and polymer nanoparticles. nih.gov They can encapsulate hydrophobic drugs and control their release. nih.gov A study on hydrocortisone-loaded lipid-polymer hybrid nanoparticles using poly(ε-caprolactone) (PCL) as the polymer and a phospholipid as the shell showed promising results for topical delivery. nih.gov

Table 2: Characteristics of Hydrocortisone-Loaded Nanoparticles

Nanoparticle TypePolymer/LipidAverage Size (nm)Encapsulation Efficiency (%)Key Findings
Lipid-Polymer Hybrid Nanoparticles PCL, Phospholipon 90 G150-250~70Enhanced skin permeation and anti-inflammatory activity.
PCL Nanoparticles Poly(ε-caprolactone)~200~62Controlled drug release over time and reduced toxicity. nih.gov

This table is a summary of findings from studies on hydrocortisone and is intended to be illustrative.

Stimuli-responsive materials are designed to undergo a change in their properties in response to a specific trigger, such as pH, temperature, or the presence of certain enzymes. nih.gov This allows for the "on-demand" release of a drug at a specific site or time.

pH-responsive hydrogels have been widely studied for controlled drug delivery. nih.gov These hydrogels can swell or deswell in response to changes in pH, which can trigger the release of an encapsulated drug. nih.gov This is particularly relevant for oral drug delivery, where the pH varies significantly along the gastrointestinal tract, and for targeting diseased tissues, which often have a different pH compared to healthy tissues.

Temperature-responsive hydrogels are another class of smart materials. biomaterials.org These hydrogels can undergo a phase transition at a specific temperature, leading to the release of the entrapped drug.

Enzyme-responsive systems are designed to release their payload in the presence of specific enzymes that are often overexpressed in diseased tissues. Given that this compound is designed to be cleaved by aminopeptidases at the brush border, an enzyme-responsive system could potentially be designed to release the drug in response to other relevant enzymes at a target site.

While research on stimuli-responsive systems for this compound is still in its early stages, the principles of using these smart materials hold significant promise for developing highly targeted and efficient therapies.

Cellular Uptake Mechanisms of this compound Delivery Systems

The effective intracellular delivery of therapeutic agents is paramount to their pharmacological efficacy. For this compound, a water-soluble prodrug of hydrocortisone, its delivery is often conceptualized within advanced carrier systems such as nanoparticles or liposomes. The cellular entry of these delivery systems is a complex process governed by multiple pathways. The physicochemical properties of the delivery vehicle—including size, surface charge, and ligand functionalization—along with the specific cell type, dictate the predominant uptake mechanism. Understanding these mechanisms is critical for the rational design of drug delivery systems that can efficiently transport this compound to its intracellular site of action.

Endocytotic Pathways (Clathrin-dependent, Caveolin-dependent, Macropinocytosis)

Endocytosis is a primary, energy-dependent process by which cells internalize macromolecules and particulate matter, including drug delivery nanoparticles. nih.gov This process is broadly categorized into several distinct pathways, each with unique molecular machinery and vesicle characteristics. The pathway utilized can significantly influence the subsequent intracellular fate of the drug delivery system.

Clathrin-Dependent Endocytosis

Clathrin-dependent, or clathrin-mediated endocytosis (CME), is a well-characterized pathway responsible for the uptake of a wide array of molecules from the cell surface. nih.gov The process begins with the recruitment of adaptor proteins and clathrin to the plasma membrane, which self-assemble into a lattice-like structure, forming a clathrin-coated pit. youtube.comyoutube.com This pit invaginates and is eventually pinched off from the membrane by the GTPase dynamin to form a clathrin-coated vesicle inside the cell. nih.gov For this compound delivery systems, particularly nanoparticles in the size range of up to 120 nm, CME represents a major portal of entry. The surface properties of the nanoparticle can be engineered to engage specific cell-surface receptors that are internalized via this pathway, thereby facilitating targeted delivery.

Caveolin-Dependent Endocytosis

Caveolin-dependent endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol, sphingolipids, and the protein caveolin. nih.gov This pathway is distinct from CME and results in the formation of vesicles known as caveosomes. Research has indicated that glucocorticoid receptors can interact with caveolin, suggesting a potential role for this pathway in glucocorticoid signaling and uptake. nih.gov Delivery systems, typically smaller nanoparticles (less than 80 nm), that are designed to interact with components of lipid rafts may be internalized via this route. This pathway is often considered to bypass the harsh degradative environment of lysosomes, which could be advantageous for the integrity of the this compound prodrug. nih.gov

Macropinocytosis

Macropinocytosis is a less specific, actin-driven process characterized by the formation of large, irregular vesicles known as macropinosomes. nih.gov This pathway allows for the non-specific engulfment of large amounts of extracellular fluid and solutes. nih.gov It is a prominent uptake mechanism in certain cell types, such as macrophages and dendritic cells, which are often key targets in inflammatory conditions. mdpi.comtaltech.ee Therefore, larger particulate systems or nanoparticle aggregates carrying this compound intended for these immune cells may leverage macropinocytosis for cellular entry. nih.gov This high-capacity pathway is attractive for delivering larger therapeutic payloads into the cell. nih.gov

Table 1: Comparison of Major Endocytotic Pathways for Drug Delivery Systems
PathwayKey ProteinsVesicle SizeHypothesized Relevance for this compound Delivery Systems
Clathrin-Dependent EndocytosisClathrin, Adaptor Proteins (e.g., AP2), Dynamin~120 nmPrimary uptake route for functionalized nanoparticles designed for receptor-mediated targeting.
Caveolin-Dependent EndocytosisCaveolin-1, Dynamin~60-80 nmPotential pathway for smaller lipid-based nanoparticles, possibly avoiding lysosomal degradation. nih.gov
MacropinocytosisActin, Rac1, Pak1>200 nm to 5 µmUptake of larger nanoparticle aggregates, particularly relevant for targeting phagocytic cells like macrophages in inflammatory sites. nih.govmdpi.com

Direct Cell Penetration Mechanisms

In addition to endocytosis, some molecules and delivery systems can traverse the cell membrane directly in an energy-independent manner. This process, known as direct translocation or cell penetration, is particularly relevant for cationic molecules that can interact electrostatically with the negatively charged components of the cell membrane. mdpi.comyoutube.com this compound, by virtue of its lysine (B10760008) moiety, carries a positive charge at physiological pH, making it a candidate for such uptake mechanisms, potentially in conjunction with cell-penetrating peptides (CPPs). mdpi.com

The mechanisms of direct penetration are varied and not fully elucidated but are thought to involve significant perturbation of the lipid bilayer. nih.gov Models proposed include:

Pore Formation: The accumulation of cationic molecules on the cell surface can lead to localized membrane destabilization and the formation of transient pores through which the molecules can pass. mdpi.com

Inverted Micelle Formation: The interaction of the drug or carrier with the lipid headgroups can induce the formation of an inverted micelle within the membrane, which then translocates to the inner leaflet and releases its cargo into the cytoplasm.

Carpet-like Mechanism: In this model, the cationic molecules accumulate on the membrane surface, acting like a detergent to disrupt the membrane integrity and allow for passage into the cell. mdpi.com

For a this compound delivery system, conjugation with CPPs—short peptides rich in cationic residues like arginine and lysine—could significantly enhance direct penetration. mdpi.com This approach could facilitate rapid entry into the cytoplasm, bypassing the endo-lysosomal pathway entirely.

Table 2: Models of Direct Cell Penetration
MechanismDescriptionHypothesized Relevance for this compound
Pore FormationCreation of transient, hydrophilic pores in the plasma membrane. mdpi.comThe cationic nature of the lysine residue could induce localized membrane potential changes leading to pore formation. youtube.com
Inverted Micelle ModelFormation of an inverted micelle structure within the lipid bilayer that transports the molecule across.The amphipathic character of the prodrug might facilitate interaction with membrane lipids to form such structures.
Carpet-like ModelDisruption of the membrane via an accumulation of cationic molecules on the surface, similar to a detergent effect. mdpi.comHigh local concentrations of a cationic this compound formulation could lead to membrane destabilization.

Intracellular Trafficking and Release Dynamics

Following cellular uptake, the delivery system must navigate the intracellular environment to release its therapeutic cargo, hydrocortisone, in the cytoplasm where its glucocorticoid receptors are located. nih.gov The trafficking pathway is highly dependent on the initial mode of entry.

Delivery systems internalized via endocytosis are typically enclosed within endosomes. These vesicles mature from early endosomes (pH ~6.0-6.5) to late endosomes (pH ~5.0-6.0) and may ultimately fuse with lysosomes (pH ~4.5-5.0). nih.gov The acidic and enzyme-rich environment of the lysosome can lead to the degradation of both the carrier and the drug. nih.gov Therefore, for the therapeutic effect to be realized, the delivery system or the drug itself must escape the endosome before it reaches the lysosome. This process, known as endosomal escape, is a major barrier to effective intracellular drug delivery. unimelb.edu.au

Strategies to enhance endosomal escape often exploit the pH gradient of the endo-lysosomal pathway. For a this compound delivery system, the lysine moiety's primary amine groups can act as a "proton sponge." As the endosome acidifies, these amines become protonated, leading to an influx of chloride ions and water, which increases osmotic pressure and can cause the endosomal membrane to rupture, releasing the contents into the cytoplasm. nih.gov

Once in the cytoplasm, the final step is the release of the active drug, hydrocortisone, from the prodrug, this compound. This is achieved through the enzymatic cleavage of the ester bond connecting hydrocortisone to lysine. This hydrolysis is likely mediated by intracellular esterases, which are abundant in the cytoplasm. medicaljournals.senih.govnih.gov The kinetics of this release will depend on the specific esterase activity within the target cell, allowing for a controlled and sustained release of the active hydrocortisone.

Table 3: Intracellular Fate of a this compound Delivery System
StageLocationKey Events and Mechanisms
InternalizationPlasma MembraneUptake via endocytosis (CME, caveolae, macropinocytosis) or direct penetration.
Endosomal TraffickingEndosomesProgression from early to late endosomes with a corresponding drop in pH.
Endosomal EscapeEndosomal Lumen/MembraneMembrane rupture facilitated by mechanisms like the proton sponge effect, preventing lysosomal degradation. nih.gov
Prodrug ActivationCytoplasmEnzymatic cleavage of the ester bond by cytoplasmic esterases to release free hydrocortisone. medicaljournals.senih.gov
Pharmacological ActionCytoplasm/NucleusBinding of hydrocortisone to cytosolic glucocorticoid receptors and subsequent nuclear translocation to modulate gene expression. nih.gov

Preclinical Research Methodologies and Animal Models

In Vitro Models for Prodrug Evaluation

Initial evaluation of Hydrocortisone-21-lysinate, an amino acid prodrug of hydrocortisone (B1673445), involves laboratory-based models to confirm its designed properties. nih.gov The primary goal is to verify that the prodrug is stable until it reaches its target, where it should be efficiently converted into the active hydrocortisone.

Cell-based assays are fundamental to determining the rate and extent of conversion of this compound to hydrocortisone. Since this prodrug was synthesized to be a substrate for brush border aminopeptidases, cell lines rich in these enzymes, such as intestinal epithelial cells (e.g., Caco-2), are particularly relevant. nih.gov The methodology often involves incubating the prodrug with cultured cells and analyzing samples of the culture medium and cell lysate at various time points.

Another approach involves using specific cell types relevant to the drug's therapeutic target. For instance, the hydrolysis of a different hydrocortisone prodrug, hydrocortisone 17-butyrate 21-propionate (HBP), was studied using cultured human keratinocytes. medicaljournals.se In this model, researchers added the prodrug to the cell culture and measured the appearance of metabolites over time. medicaljournals.se High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to separate and quantify the amounts of the prodrug and its metabolites, including the active hydrocortisone. medicaljournals.se

Table 1: Example Data from In Vitro Prodrug Conversion Assay Note: This table is illustrative, based on methodologies described for similar compounds.

Time PointThis compound Concentration (µM)Hydrocortisone Concentration (µM)
0 hours1000
1 hour8514
4 hours5245
8 hours2176
24 hours<592

Once conversion is established, the activity of the released hydrocortisone is evaluated in cellular systems. These assays measure the biological effects of the active drug on target cells. The choice of cell line depends on the intended therapeutic application. For instance, to assess anti-inflammatory effects, immune cells like macrophages or lymphocytes might be used, measuring the inhibition of pro-inflammatory cytokine production.

In other contexts, such as cancer research, the effects on cell proliferation and viability are assessed. Studies on hydrocortisone (the parent drug) in human laryngeal carcinoma (HEp-2) cells have utilized assays like the MTT assay to measure mitochondrial activity (an indicator of cell viability) and the crystal violet assay to quantify cell proliferation. rsdjournal.orgbiorxiv.org In one such study, HEp-2 cells exposed to hydrocortisone showed a significant increase in mitochondrial activity at certain concentrations after 48 hours. rsdjournal.org Three-dimensional (3D) cell cultures can also be used to evaluate the drug's effect on cell interactions and the extracellular matrix. rsdjournal.orgbiorxiv.org

Ex Vivo Tissue Models for Metabolic and Pharmacokinetic Studies

To bridge the gap between simple cell cultures and complex living organisms, ex vivo tissue models are employed. These models use intact tissues maintained in a viable state outside of the body to study drug metabolism and pharmacokinetics in a more physiologically relevant environment.

A sophisticated example is the use of a perfused three-dimensional (3D) human liver bioreactor to study the metabolism of hydrocortisone. nih.gov In such systems, a liver-mimicking environment is created, often including co-cultures of hepatocytes and other liver cells like Kupffer cells. mit.edu The prodrug, this compound, would be introduced into the perfusion medium, and samples would be collected over time to analyze the disappearance of the prodrug and the appearance of hydrocortisone and its subsequent metabolites. nih.gov This allows for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint) and hepatic clearance, which can then be used to predict the drug's behavior in vivo. nih.gov

Table 2: Pharmacokinetic Parameters from a 3D Liver Bioreactor Model Note: This table is based on data for the parent compound, hydrocortisone. nih.gov

ParameterValueUnit
Initial Concentration100nM
Concentration after 48h30nM
Calculated Intrinsic Clearance (CLint)~5.7ml/min/kg
Calculated Hepatic Clearance~1.1ml/min/kg

Animal Models in Preclinical Pharmacological Research (General experimental designs)

Experimental designs often involve several groups of animals, including a healthy control group, a disease-induced (untreated) group, and one or more disease-induced groups treated with the test compound (this compound). For example, in a mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), the effects of hydrocortisone administration on survival and inflammatory markers (like Interleukin-6) were studied. nih.gov

Glucocorticoids have been used to induce various conditions in animals to study both their therapeutic effects and side effects. phypha.irresearchgate.net These models provide a platform to assess the efficacy of a new prodrug in a complex biological system.

Table 3: Examples of Glucocorticoid-Induced Animal Models researchgate.net

AnimalGlucocorticoid Used to Induce ConditionDuration/DoseCondition Modeled
Rat (Wistar; Sprague-Dawley)Dexamethasone10-30 μg/kg/day for 2-8 weeksHypertension
Mouse (CD1 Swiss)Corticosterone15 mg/kg/day for 28 daysInsulin Resistance
Mouse (C57BL/6J)Prednisolone (B192156)1.4, 2.1 mg/kg for 28 daysMuscle Atrophy
Rat (Wistar)Methylprednisolone1 mg/kg/day weekly for 42 daysOsteoporosis

These models allow researchers to evaluate how effectively the oral administration of this compound leads to the systemic availability of active hydrocortisone and its subsequent impact on the disease pathology.

Emerging Research Directions and Future Perspectives

Innovations in Hydrocortisone-21-lysinate Prodrug Design

This compound was originally synthesized as a water-soluble amino acid prodrug of hydrocortisone (B1673445). nih.govmedkoo.com The primary innovation behind its design was to create a substrate for aminopeptidases located at the brush border of the intestine, thereby aiming to improve oral absorption through in vivo reconversion to the active drug. nih.gov

Research into its solution kinetics has revealed key aspects of its behavior in aqueous solutions, which informs future design innovations. nih.gov Studies conducted at 25°C across a pH range of 3-8 showed that the lysine (B10760008) group undergoes reversible acyl migration between the 21- and 17-position hydroxyl groups. nih.gov The prodrug also experiences hydrolysis, with its stability being highly pH-dependent. nih.gov This detailed understanding of its stability and degradation pathways is crucial for designing next-generation prodrugs with more controlled and predictable activation kinetics. Future innovations may focus on modifying the linker or the amino acid moiety to fine-tune the rate of hydrolysis and enzymatic cleavage, potentially leading to more targeted drug release or a longer duration of action. researchgate.net

Solution Kinetics of this compound at 25°C nih.gov
pHObserved Half-life for Direct HydrolysisKey Observation
340 daysRelatively stable
730 minutesRelatively unstable, likely due to electrostatic stabilization of the tetrahedral intermediate by protonated amino groups.

Advanced Materials for Drug Delivery of Lysinate Conjugates

While research specifically on advanced materials for the delivery of this compound is nascent, significant progress has been made in developing novel carriers for the parent compound, hydrocortisone. These systems offer a blueprint for the future delivery of lysinate conjugates. Novel transdermal drug carriers, including microemulsion hydrogels, niosomes, and solid-lipid nanoparticles, have been evaluated to enhance the skin penetration of corticosteroids. semanticscholar.org

Thermo-responsive hydrogels synthesized from natural polymers are particularly advantageous due to their biocompatibility and biodegradability. mdpi.com For instance, a poly(caprolactone) (PCL)-cellulose nanocomposite hydrogel has been investigated for the transdermal delivery of hydrocortisone. semanticscholar.orgmdpi.com PCL is a biodegradable polymer with favorable chemical and mechanical properties for drug delivery applications. mdpi.com Such smart materials could be adapted for lysinate conjugates to provide sustained and localized release, potentially reducing systemic exposure and improving the therapeutic index.

Advanced Materials Investigated for Hydrocortisone Delivery
Material TypeExample ComponentsPotential Application for Lysinate Conjugates
Nanocomposite HydrogelPoly(caprolactone) (PCL), Carboxymethyl Cellulose (CMC) semanticscholar.orgmdpi.comSustained transdermal or topical delivery with controlled release.
OrganogelSorbitan monostearate (SMS), Sesame Oil mdpi.comTopical application with controlled release of the prodrug.
Lipid-Based CarriersLiposomes, Niosomes, Solid-Lipid Nanoparticles semanticscholar.orgEnhanced skin penetration and targeted delivery to specific skin layers.

Application of Omics Technologies in Understanding Prodrug Pharmacology

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for obtaining a holistic understanding of the biological mechanisms underlying a drug's effects and potential toxicity. nih.govmaastrichtuniversity.nl These technologies are poised to revolutionize the study of prodrugs like this compound. nih.gov

By applying omics, researchers can move beyond simple pharmacokinetic profiling to understand the intricate molecular interactions of the prodrug and its active metabolite. Proteomics can be used to identify the specific enzymes and transporters involved in the activation and distribution of this compound. Metabolomics can precisely track the metabolic fate of the prodrug, quantifying its conversion to hydrocortisone and identifying any other metabolites. nih.gov Furthermore, transcriptomics and genomics can elucidate the downstream effects of the released hydrocortisone on gene expression, providing a comprehensive picture of its mechanism of action and helping to identify biomarkers for efficacy and safety. nih.gov

Potential Applications of Omics Technologies in this compound Research
Omics FieldApplicationExpected Outcome
ProteomicsIdentify enzymes (e.g., esterases, peptidases) responsible for prodrug cleavage in target tissues.Elucidation of the precise activation mechanism and factors influencing conversion rates.
MetabolomicsTrace the metabolic pathway of the prodrug and the formation of the active drug in vivo. nih.govQuantitative understanding of bioavailability and pharmacokinetic profiles.
TranscriptomicsAnalyze changes in gene expression in target cells upon exposure to the prodrug and released hydrocortisone.Insight into the molecular basis of the drug's therapeutic and adverse effects. nih.gov
GenomicsIdentify genetic variations (e.g., in metabolizing enzymes) that may influence patient response to the prodrug.Foundation for personalized medicine approaches.

Computational and AI-Driven Approaches in Prodrug Research and Design

Computational simulations and artificial intelligence (AI) are transforming drug discovery and design, offering powerful tools to accelerate the development of new prodrugs. nih.govmdpi.com These in silico methods can significantly reduce the time and cost associated with traditional laboratory-based screening and synthesis. mdpi.compnnl.gov

For a prodrug like this compound, computational approaches can be used to optimize its structure for improved properties. Molecular dynamics (MD) simulations can model the interaction between the prodrug and activating enzymes, helping to predict the rate of cleavage. mdpi.com Quantum mechanics (QM) and molecular mechanics (MM) can be used to study the stability of the prodrug and the mechanism of its hydrolysis. mdpi.com

Computational and AI Approaches in Prodrug Design
ApproachSpecific MethodApplication in this compound Research
Computational SimulationMolecular DockingPredicting the binding affinity and orientation of the prodrug within the active site of target enzymes. mdpi.com
Molecular Dynamics (MD)Simulating the dynamic process of enzyme-prodrug binding and the conformational changes that lead to cleavage. mdpi.com
Artificial Intelligence (AI)Machine Learning (ML)Developing predictive models for ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new prodrug candidates. nih.gov
Generative ModelsDe novo design of novel lysinate-like linkers or other promoieties with optimized stability and release profiles. nih.gov

Q & A

Q. What are the standard synthetic pathways for Hydrocortisone-21-lysinate, and how are intermediates validated?

this compound is synthesized via esterification at the C21 position. For analogous derivatives like Hydrocortisone-21-hemisuccinate, the process involves reacting hydrocortisone with succinic anhydride under controlled pH and temperature to form the ester linkage . Validation of intermediates requires techniques such as HPLC (for purity ≥98%), NMR (to confirm esterification at C21), and mass spectrometry (to verify molecular weight) . For reproducibility, protocols must specify reaction stoichiometry, solvent systems, and purification steps (e.g., crystallization conditions).

Q. Which analytical methods are recommended for characterizing this compound purity and stability?

Key methods include:

  • UV/Vis spectroscopy : λmax ~242 nm for detecting conjugated dienes in the steroid backbone .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity and degradation products .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability during storage (e.g., -20°C for long-term stability) .
  • NMR : ¹H and ¹³C spectra to confirm structural integrity, particularly the absence of side reactions at the C11 or C17 hydroxyl groups .

Q. How do solubility properties of this compound compare to other hydrocortisone esters?

Solubility is influenced by ester chain length. For example, Hydrocortisone-21-butyrate (logP ~3.2) is more lipophilic than Hydrocortisone-21-hemisuccinate (logP ~2.5), affecting formulation strategies . Aqueous solubility data should be collected using shake-flask methods at physiological pH (7.4) and compared to reference values in databases like the Handbook of Aqueous Solubility Data .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from methodological variability:

  • Temperature control : Solubility measurements must specify conditions (e.g., 25°C vs. 37°C) .
  • Buffering agents : Phosphate vs. bicarbonate buffers can alter ionization states.
  • Validation : Cross-reference with standardized databases and replicate experiments using USP reference materials .

Q. What strategies mitigate batch-to-batch variability in preclinical formulations?

  • Quality control (QC) : Implement USP-grade purity criteria (e.g., ≥98% by HPLC) and residual solvent testing .
  • Micronization : For injectable formulations, ensure particle size distribution (e.g., D90 <10 µm) via laser diffraction .
  • Stability studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) to predict shelf-life and degradation pathways .

Q. How should conflicting clinical outcomes (e.g., mortality vs. symptom relief) be analyzed?

  • Subgroup analysis : Stratify by disease severity or biomarkers (e.g., CRP levels) to identify responder populations .
  • Meta-regression : Pool data from multiple trials to assess dose-response relationships and confounding variables (e.g., concomitant therapies) .
  • Mechanistic studies : Use in vitro models (e.g., macrophage assays) to differentiate anti-inflammatory vs. immunosuppressive effects .

Methodological Resources

  • Synthesis protocols : Refer to USP monographs for hydrocortisone esters (e.g., Hydrocortisone-21-hemisuccinate, CAS 2203-97-6) .
  • Data reporting : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including detailed supplementary materials .
  • Ethical compliance : Adhere to OECD GLP principles for preclinical studies and declare conflicts of interest per Reviews in Analytical Chemistry standards .

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Hydrocortisone-21-lysinate

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